molecular formula C22H18FNO2S B5322987 N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide

N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide

Katalognummer B5322987
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: WUTVGXODHTUEEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, a process of programmed cell death that is essential for maintaining cellular homeostasis. ABT-199 has been developed as a potential therapeutic agent for the treatment of various types of cancer that overexpress BCL-2, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Wirkmechanismus

N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide binds to BCL-2 with high affinity and specificity, leading to the displacement of pro-apoptotic BH3-only proteins from the BH3-binding groove of BCL-2. This disrupts the anti-apoptotic function of BCL-2 and triggers the intrinsic apoptotic pathway, resulting in the activation of caspases and the cleavage of cellular substrates that lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress BCL-2, including CLL and AML cells. In addition, this compound has been shown to sensitize cancer cells to other cytotoxic agents, such as chemotherapy and radiation therapy, by enhancing the apoptotic response. This compound has also been shown to have minimal toxicity in normal cells that express low levels of BCL-2.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide has several advantages for laboratory experiments, including its high selectivity for BCL-2, its ability to induce apoptosis in cancer cells, and its potential to sensitize cancer cells to other cytotoxic agents. However, this compound has some limitations, including its poor solubility in water and its potential to induce resistance in cancer cells that downregulate BCL-2 expression or upregulate other anti-apoptotic proteins.

Zukünftige Richtungen

Several future directions for the development of N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide as a therapeutic agent are currently being explored. These include the identification of biomarkers that can predict the response to this compound in different types of cancer, the development of combination therapies that can enhance the efficacy of this compound, and the optimization of the dosing regimen and administration route to minimize toxicity and maximize therapeutic benefit. In addition, the development of new BCL-2 inhibitors with improved pharmacological properties and selectivity is also being pursued.

Synthesemethoden

N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide can be synthesized using a multi-step synthetic route that involves the condensation of 4-fluorobenzyl mercaptan with 3-acetylphenyl isocyanate, followed by the acylation of the resulting intermediate with benzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment. In vitro studies have shown that this compound selectively induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. This selectivity is thought to be due to the high affinity of this compound for the BH3-binding groove of BCL-2, which disrupts the interaction between BCL-2 and pro-apoptotic BH3-only proteins.

Eigenschaften

IUPAC Name

N-(3-acetylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO2S/c1-15(25)17-5-4-6-19(13-17)24-22(26)20-7-2-3-8-21(20)27-14-16-9-11-18(23)12-10-16/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTVGXODHTUEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.